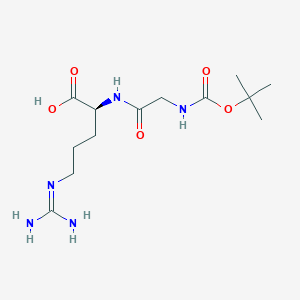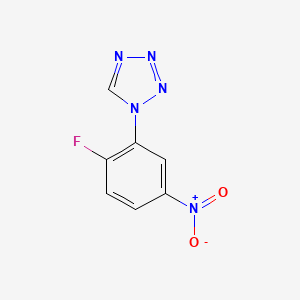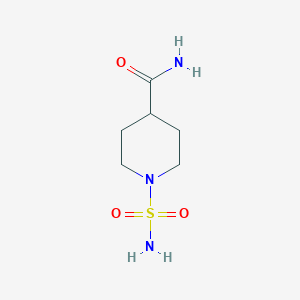
1-Sulfamoylpiperidine-4-carboxamide
Vue d'ensemble
Description
1-Sulfamoylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 1087792-44-6. It has a molecular weight of 207.25 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1-Sulfamoylpiperidine-4-carboxamide, a related compound, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, has been synthesized using an efficient, eco-friendly, and green method . This method was operationally simple and convenient, yielding up to 90% in green conditions .Molecular Structure Analysis
The InChI code for 1-Sulfamoylpiperidine-4-carboxamide is 1S/C6H13N3O3S/c7-6(10)5-1-3-9(4-2-5)13(8,11)12/h5H,1-4H2,(H2,7,10)(H2,8,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Sulfamoylpiperidine-4-carboxamide is a powder that is stored at room temperature . Its molecular weight is 207.25 .Applications De Recherche Scientifique
Antiviral Activity
- 1-Sulfamoylpiperidine-4-carboxamide derivatives have shown potential in antiviral research. For instance, certain glycosylthiocarboxamides, related in structure, were tested for in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, also exhibiting properties as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Anti-neoplastic Chemotherapy
- In the field of anti-neoplastic chemotherapy, research has been conducted on inhibitors with structures related to 1-Sulfamoylpiperidine-4-carboxamide. These inhibitors target enzymes in the purine biosynthesis pathway, a crucial area in cancer therapy research (Xu et al., 2004).
Alzheimer's Disease Treatment
- Research into treatments for Alzheimer's disease has explored sulfonamide derivatives. A potent and selective γ-secretase inhibitor, a carboxamide-substituted sulfonamide, was discovered to effectively reduce amyloid-β levels in the brain, plasma, and cerebrospinal fluid in animal models (Gillman et al., 2010).
Purine Synthesis
- 1-Sulfamoylpiperidine-4-carboxamide and its derivatives have been studied in the context of purine synthesis. Investigations have shown that certain related compounds are precursors to purines, essential components of DNA and RNA (Bergmann et al., 1952).
Antimicrobial and Antiproliferative Activities
- Pyrazole-sulfonamide derivatives, structurally similar to 1-Sulfamoylpiperidine-4-carboxamide, have shown promising antimicrobial and antiproliferative activities against various cancer cell lines, suggesting potential applications in cancer therapy (Mert et al., 2014).
Hepatitis C Virus Treatment
- In the field of antiviral research, specifically targeting Hepatitis C Virus (HCV), novel series of sulfonamide derivatives have demonstrated potent activity across various HCV genotypes, indicating a potential for broad-spectrum HCV treatment (Zhang et al., 2016).
Anti-inflammatory Agents
- Sulfamoylphenyl hydroxy methylene derivatives have been explored for their anti-inflammatory properties, indicating potential applications in developing new anti-inflammatory agents with minimal side effects (Cong Ri-gang, 2007).
Propriétés
IUPAC Name |
1-sulfamoylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c7-6(10)5-1-3-9(4-2-5)13(8,11)12/h5H,1-4H2,(H2,7,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUULZNGBFUGUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272426 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087792-44-6 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)

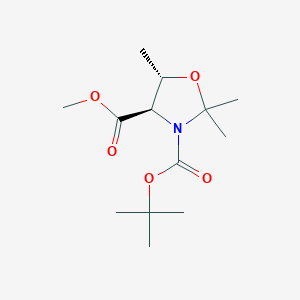
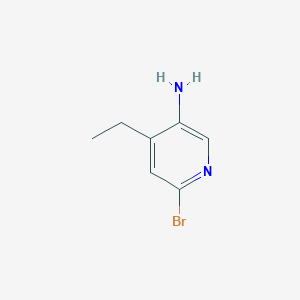
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)


